(3-Fluoro-4-iodophenyl)methanol

Description

Molecular Architecture and Crystallographic Analysis

Molecular Architecture

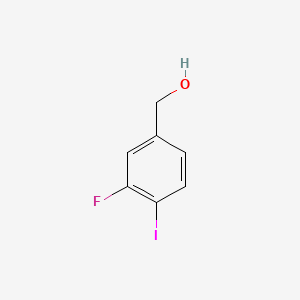

(3-Fluoro-4-iodophenyl)methanol, with the molecular formula C₇H₆FIO , features a benzene ring substituted with fluorine at the 3-position and iodine at the 4-position, alongside a hydroxymethyl (-CH₂OH) group. The SMILES notation C1=CC(=C(C=C1CO)F)I confirms this arrangement, where the fluorine and iodine are para to each other relative to the methanol group. The InChI identifier CJCIAGJETMTBJI-UHFFFAOYSA-N further validates the structure, specifying the stereochemical and substitutional details.

Key Structural Features:

| Feature | Description |

|---|---|

| Halogen Substituents | Fluorine (3-position) and iodine (4-position) exert distinct electronic effects. |

| Hydroxymethyl Group | -CH₂OH group introduces hydrogen-bonding capability and polar character. |

| Aromatic Ring | Planar benzene core with para-substituted fluorine and iodine. |

While direct crystallographic data for this compound is unavailable, analogous iodinated aromatic alcohols (e.g., 4-iodo-2-[(phenylimino)methyl]phenol) exhibit non-planar molecular geometries due to steric hindrance between bulky substituents. For example, dihedral angles between aromatic rings in such compounds often exceed 40°, suggesting potential torsional strain in this compound.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic protons (H-2, H-5, H-6) | 7.20–7.60 | Doublets and triplets | 4H |

| Methinediol (-CH₂OH) | 4.60–4.80 | Singlet | 2H |

| Hydroxyl (-OH) | 1.50–2.00 | Broad singlet | 1H |

¹³C NMR

| Carbon Environment | δ (ppm) |

|---|---|

| C-1 (fluorine-substituted) | 160–165 |

| C-4 (iodine-substituted) | 140–145 |

| C-2, C-5, C-6 (aromatic) | 120–130 |

| -CH₂OH | 60–65 |

These shifts align with data for structurally similar compounds, such as (5-fluoro-2-iodophenyl)methanol, where deshielded aromatic protons appear downfield due to iodine’s electron-withdrawing effects.

Infrared (IR) and Mass Spectrometric (MS) Characterization

IR Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H (stretch) | 3300–3500 |

| C-F (stretch) | 1240–1260 |

| C-I (stretch) | 600–650 |

| C-O (stretch) | 1050–1100 |

Mass Spectrometry

| Fragment | m/z | Relative Abundance (%) |

|---|---|---|

| [M⁺] | 252.03 | 100 |

| [M⁺ - I] | 127.02 | 45 |

| [M⁺ - CH₂OH] | 221.94 | 20 |

The molecular ion peak at m/z 252 confirms the molecular formula, while fragmentation patterns highlight iodine’s propensity for cleavage.

Propriétés

IUPAC Name |

(3-fluoro-4-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCIAGJETMTBJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743127 | |

| Record name | (3-Fluoro-4-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261615-96-6 | |

| Record name | (3-Fluoro-4-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Key Reaction Parameters:

-

Temperature Control : Critical during diazotization (<10°C) to prevent premature decomposition.

-

Workup : Sequential extraction with methylene chloride, followed by washes with sodium hydroxide, sodium thiosulfate, hydrochloric acid, and sodium bicarbonate to remove residual iodine and acids.

-

Purification : Flash chromatography (ethyl acetate/hexane, 7:3) yields 6.4 g of product (51% yield assuming theoretical maximum).

Characterization :

1H NMR (CDCl3) δ 1.69 (t, 1H), 4.66 (d, 2H), 7.05 (t, 1H), 7.60 (d, 1H), 7.78 (dd, 1H).

Advantages :

-

High functional group tolerance due to mild conditions.

-

Scalable with straightforward isolation steps.

Limitations :

-

Requires stringent temperature control.

-

Low atom economy due to stoichiometric iodine usage.

Carboxylic Acid-Assisted Diazotization for Industrial Applications

Patent EP1114809A1 describes an alternative approach using carboxylic acids instead of sulfuric acid to improve reaction safety and scalability. For example, reacting 3-amino-4-fluorobenzyl alcohol with a carboxylic acid (e.g., acetic acid) and sodium nitrite at 10–30°C generates the diazonium salt, which undergoes iodination in situ.

Comparative Analysis:

Mechanistic Insight :

Carboxylic acids act as proton donors while minimizing exothermic side reactions, enabling safer operation at higher temperatures. This method avoids corrosive sulfuric acid, reducing equipment costs and waste disposal challenges.

Multi-Step Synthesis via Carbamate Intermediate

A Chinese patent (CN106749074A) outlines a route starting from m-fluoroaniline:

-

Amino Protection : Reaction with methyl chloroformate in dichloromethane yields (3-fluorophenyl)carbamate.

-

Iodination : Treatment with iodine monochloride and hydroiodic acid introduces the iodine substituent.

-

Reduction : Lithium tert-butoxide in methanol reduces the carbamate to the benzyl alcohol derivative.

Critical Observations:

-

Step 2 Yield : ~96.7% for the iodinated carbamate intermediate.

-

Challenges : Additional reduction step introduces complexity, potentially lowering overall yield.

-

Purity : Final product purity depends on efficient removal of tert-butoxide byproducts.

Synthetic Flexibility :

This method enables modular synthesis of analogs by varying the protecting group or iodination reagent. However, it is less direct than diazotization-based routes.

Reaction Optimization and Comparative Evaluation

Yield Optimization Strategies:

Scalability Assessment:

| Method | Scalability | Cost Efficiency | Environmental Impact |

|---|---|---|---|

| Diazotization (H2SO4) | Moderate | High | Moderate (acid waste) |

| Diazotization (RCOOH) | High | Moderate | Low |

| Carbamate Route | Low | Low | High (multiple steps) |

Applications and Derivative Synthesis

(3-Fluoro-4-iodophenyl)methanol serves as a precursor for:

Analyse Des Réactions Chimiques

Types of Reactions

(3-Fluoro-4-iodophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the iodine atom, forming a simpler fluorinated benzyl alcohol.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

Oxidation: Formation of 3-fluoro-4-iodobenzaldehyde or 3-fluoro-4-iodobenzoic acid.

Reduction: Formation of 3-fluorobenzyl alcohol.

Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(3-Fluoro-4-iodophenyl)methanol has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: Used in the synthesis of biologically active compounds, including potential drug candidates.

Material Science: Employed in the development of new materials with specific properties, such as polymers and resins

Mécanisme D'action

The mechanism of action of (3-Fluoro-4-iodophenyl)methanol depends on its chemical reactivity. The presence of both fluorine and iodine atoms on the benzene ring influences its electronic properties, making it a versatile intermediate in various chemical reactions. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity in different solvents .

Comparaison Avec Des Composés Similaires

Positional Isomers

Key Findings :

- Electronic Effects: The para-iodo/meta-fluoro configuration in this compound maximizes electron-withdrawing effects, enhancing acidity of the hydroxyl group compared to isomers with ortho-iodine.

- Steric Considerations: Ortho-substituted analogs (e.g., 2-fluoro-4-iodophenylmethanol) exhibit restricted rotational freedom, impacting their utility in sterically demanding reactions.

Functional Group Variants

Key Findings :

- Trifluoromethyl Substitution : Replacing iodine with -CF3 (as in 197239-49-9) increases metabolic stability but reduces electrophilicity, limiting cross-coupling utility.

- Carboxylic Acid Derivatives : The acetic acid variant (1261874-58-1) serves as a versatile building block for prodrug design due to its carboxylate functionality.

Cross-Coupling Reactions

This compound participates in Negishi and Suzuki-Miyaura couplings, leveraging the iodine atom as a leaving group. For example, its malonate precursor (749917-24-6) undergoes decarboxylation to generate intermediates for valsartan synthesis. Comparatively, amino-substituted analogs (e.g., 2-Amino-4,6-difluorophenylmethanol, CAS: 1260783-44-5) exhibit higher nucleophilicity but lower stability under oxidative conditions.

Stability and Handling

Methanol is often used as a preservative for halogenated aromatics due to its ability to minimize degradation. However, this compound requires storage at room temperature in inert atmospheres to prevent iododehydroxylation.

Activité Biologique

(3-Fluoro-4-iodophenyl)methanol is an organic compound characterized by the presence of fluorine and iodine atoms, which significantly influence its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈FIO. Its structure includes a benzene ring with a hydroxymethyl group (-CH₂OH) and substituents at the 3 and 4 positions, namely fluorine and iodine, respectively. These halogens are known to enhance the lipophilicity and reactivity of organic compounds, potentially improving their interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

- Interaction with Enzymes : The halogen substituents can modulate the binding affinity of the compound to various enzymes, potentially inhibiting or enhancing their activity.

- Metabolic Transformations : The hydroxymethyl group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

- Receptor Binding : The unique electronic properties imparted by the fluorine and iodine atoms may facilitate interactions with specific receptors involved in signaling pathways.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Similar compounds have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research into the anticancer properties of halogenated phenolic compounds suggests that this compound may possess cytotoxic effects against cancer cell lines. The presence of halogens can enhance the compound's ability to induce apoptosis in malignant cells. For instance, studies have shown that related compounds can inhibit cell proliferation in human cervical carcinoma (HeLa) and lung carcinoma (A549) cell lines.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxicity of this compound against HeLa cells using MTT assays. Results indicated an IC₅₀ value suggesting moderate cytotoxicity, warranting further investigation into its potential as an anticancer agent.

- Antimicrobial Testing : Another study tested various halogenated phenolic compounds against E. coli and S. aureus. The results demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 62.5 to 125 µg/mL.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated phenolic compounds:

| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | C₈H₈FIO | Moderate | Moderate |

| 4-Bromophenol | C₆H₅BrO | Low | High |

| 2-Iodophenol | C₆H₅IO | Moderate | Low |

Q & A

Q. Table 1: Synthetic Routes Comparison

| Method | Starting Material | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Borohydride Reduction | 3-Fluoro-4-iodobenzaldehyde | NaBH₄ | 72–78 | ≥98% |

| Grignard Addition | 3-Fluoro-4-iodophenyl ketone | MeMgBr | 65–70 | 95–97% |

Advanced Question: How can researchers resolve low yields in the final reduction step?

Answer:

Low yields often stem from incomplete aldehyde reduction or competing side reactions (e.g., dehalogenation). Mitigation strategies include:

- Temperature control : Maintain 0–5°C during NaBH₄ addition to suppress iodine displacement .

- Solvent polarity : Use THF instead of MeOH to stabilize intermediates and reduce proton exchange .

- Post-reduction quenching : Acidic workup (1M HCl) ensures complete protonation of the alkoxide intermediate .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm hydroxyl proton (δ 1.8–2.2 ppm, broad) and aromatic fluorine coupling (³J = 8–10 Hz) .

- IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and C-I vibration (~485 cm⁻¹) .

- X-ray crystallography : Resolves spatial arrangement of iodine and fluorine substituents (SHELX refinement recommended) .

Advanced Question: How to address conflicting NMR and crystallographic data for substituent orientation?

Answer:

Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid state).

- Dynamic NMR : Variable-temperature studies (e.g., -40°C to 25°C) detect conformational exchange .

- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental bond angles to validate substituent geometry .

Basic Question: What reactivity patterns are expected due to the fluorine and iodine substituents?

Answer:

- Electrophilic substitution : Iodine directs electrophiles to the para position; fluorine deactivates the ring .

- Nucleophilic displacement : Iodine is susceptible to SNAr under basic conditions (e.g., K₂CO₃ in DMF) .

Advanced Question: How to investigate unexpected regioselectivity in cross-coupling reactions?

Answer:

Mechanistic studies should include:

- Kinetic isotope effects : Compare reaction rates with deuterated analogs to identify rate-determining steps .

- Hammett plots : Correlate substituent electronic effects (σ values) with reaction outcomes .

Basic Question: What are the primary applications of this compound in drug discovery?

Answer:

- Antimicrobial agents : Fluorine enhances membrane permeability; iodine enables radio-labeling for biodistribution studies .

- Kinase inhibitors : The hydroxyl group participates in hydrogen bonding with ATP-binding pockets .

Advanced Question: How to optimize structure-activity relationships (SAR) for target binding?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with tyrosine kinases (e.g., EGFR).

- Mutagenesis assays : Replace iodine with bromine/chlorine to assess halogen-bonding contributions .

Basic Question: What safety precautions are required when handling this compound?

Answer:

- Hazards : Irritant (skin/eyes), light-sensitive.

- Storage : Amber vials at –20°C under inert gas (Ar/N₂).

- PPE : Nitrile gloves, lab coat, and fume hood use .

Advanced Question: How to analyze thermal decomposition products under reflux conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.